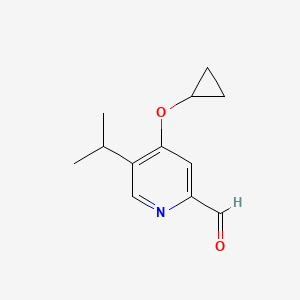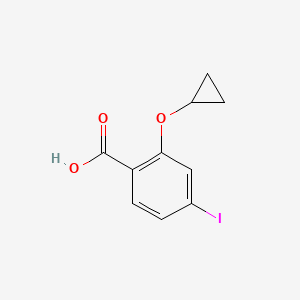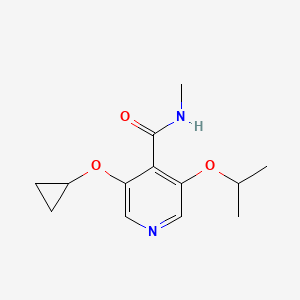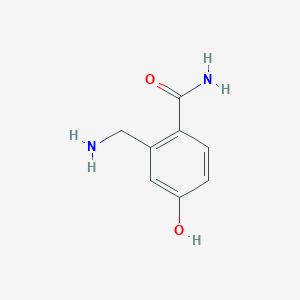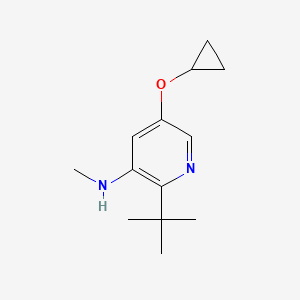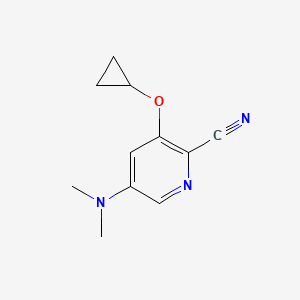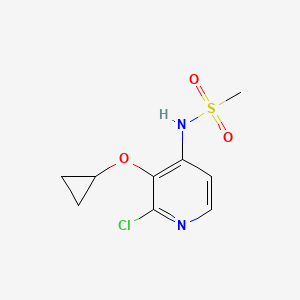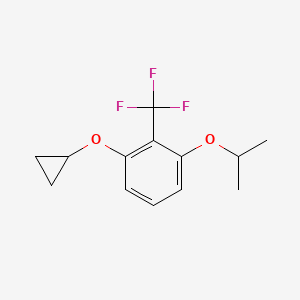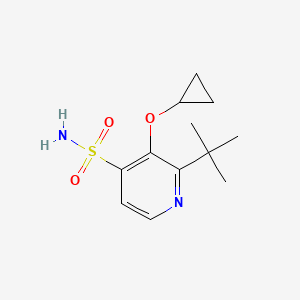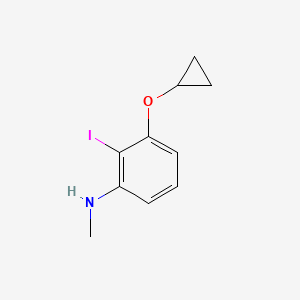
2-Tert-butoxy-5-cyclopropoxy-4-methoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butoxy-5-cyclopropoxy-4-methoxypyridine is an organic compound with the molecular formula C13H19NO3 and a molecular weight of 237.29 g/mol . This compound is characterized by the presence of tert-butoxy, cyclopropoxy, and methoxy groups attached to a pyridine ring. It is primarily used in research and development settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-5-cyclopropoxy-4-methoxypyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of Substituents: The tert-butoxy, cyclopropoxy, and methoxy groups are introduced through substitution reactions. These reactions often require specific reagents and catalysts to ensure the correct positioning of the substituents on the pyridine ring.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-Tert-butoxy-5-cyclopropoxy-4-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The tert-butoxy, cyclopropoxy, and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
2-Tert-butoxy-5-cyclopropoxy-4-methoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes.
Medicine: Research into potential pharmaceutical applications may involve this compound as a lead compound or intermediate in drug development.
Industry: In industrial settings, it may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Tert-butoxy-5-cyclopropoxy-4-methoxypyridine involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its use. For example, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Tert-butoxy-4-cyclopropoxy-5-methoxypyridine: A closely related compound with similar substituents but different positioning on the pyridine ring.
2-Tert-butoxy-5-methoxypyridine: Lacks the cyclopropoxy group, providing a simpler structure for comparison.
2-Cyclopropoxy-5-methoxypyridine: Lacks the tert-butoxy group, offering insights into the role of this substituent.
Uniqueness
2-Tert-butoxy-5-cyclopropoxy-4-methoxypyridine is unique due to the specific combination and positioning of its substituents. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C13H19NO3 |
|---|---|
Molekulargewicht |
237.29 g/mol |
IUPAC-Name |
5-cyclopropyloxy-4-methoxy-2-[(2-methylpropan-2-yl)oxy]pyridine |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12-7-10(15-4)11(8-14-12)16-9-5-6-9/h7-9H,5-6H2,1-4H3 |
InChI-Schlüssel |
HXNDZSQLJJKENS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=NC=C(C(=C1)OC)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



